

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of Dibutyldecylamine

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## Compound of Interest

Compound Name: *Dibutyldecylamine*

Cat. No.: B15483256

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## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of molecules. For long-chain tertiary amines such as **dibutyldecylamine**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide invaluable information regarding the molecular structure, confirming the presence of the butyl and dodecyl chains and their connectivity to the nitrogen atom. This application note provides a detailed protocol for the NMR characterization of **dibutyldecylamine** and presents predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data.

## Predicted NMR Data

Disclaimer: The following NMR data are predicted based on established chemical shift principles and data from analogous aliphatic amines. Actual experimental values may vary slightly.

### Predicted $^1\text{H}$ NMR Data

The expected  $^1\text{H}$  NMR spectrum of **dibutyldecylamine** in  $\text{CDCl}_3$  would exhibit distinct signals corresponding to the different methylene and methyl groups of the butyl and dodecyl chains. The protons on the carbons alpha to the nitrogen atom are expected to be the most downfield due to the inductive effect of the nitrogen.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Dibutyldecylamine** in  $\text{CDCl}_3$

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Predicted Coupling Constant (J, Hz)
-N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub> (2x)	2.35 - 2.45	t	4H	7.5
-N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>10</sub> -CH <sub>3</sub>	2.35 - 2.45	t	2H	7.5
-N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub> (2x)	1.40 - 1.50	m	4H	-
-N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>10</sub> -CH <sub>3</sub>	1.40 - 1.50	m	2H	-
-(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>2</sub> -CH <sub>3</sub>	1.20 - 1.35	m	18H	-
-N-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (2x)	1.20 - 1.35	m	4H	-
-N-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub> (2x)	0.85 - 0.95	t	6H	7.3
-(CH <sub>2</sub> ) <sub>11</sub> -CH <sub>3</sub>	0.85 - 0.95	t	3H	7.0

## Predicted <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The carbons directly attached to the nitrogen are expected to appear in the 50-60 ppm range.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Dibutyldodecylamine** in CDCl<sub>3</sub>

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub> (2x)	54.0 - 55.0
-N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>10</sub> -CH <sub>3</sub>	54.0 - 55.0
-N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub> (2x)	29.0 - 30.0
-N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>10</sub> -CH <sub>3</sub>	27.0 - 28.0
-N-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (2x)	20.0 - 21.0
-(CH <sub>2</sub> ) <sub>n</sub> - (dodecyl chain)	22.0 - 32.0
-N-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub> (2x)	13.8 - 14.2
-(CH <sub>2</sub> ) <sub>11</sub> -CH <sub>3</sub>	13.8 - 14.2

## Experimental Protocols

A standard protocol for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dibutylodecylamine** is outlined below.

### I. Sample Preparation

- Sample Weighing: Accurately weigh 10-20 mg of **dibutylodecylamine** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the NMR tube. Chloroform is a common solvent for nonpolar to moderately polar organic compounds.<sup>[1]</sup>
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm for both <sup>1</sup>H and <sup>13</sup>C). However, modern spectrometers can lock onto the residual solvent signal.<sup>[1]</sup>
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

### II. NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

#### <sup>1</sup>H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans are typically sufficient.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K (25 °C).

#### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
- Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of <sup>13</sup>C.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 220 ppm.
- Temperature: 298 K (25 °C).

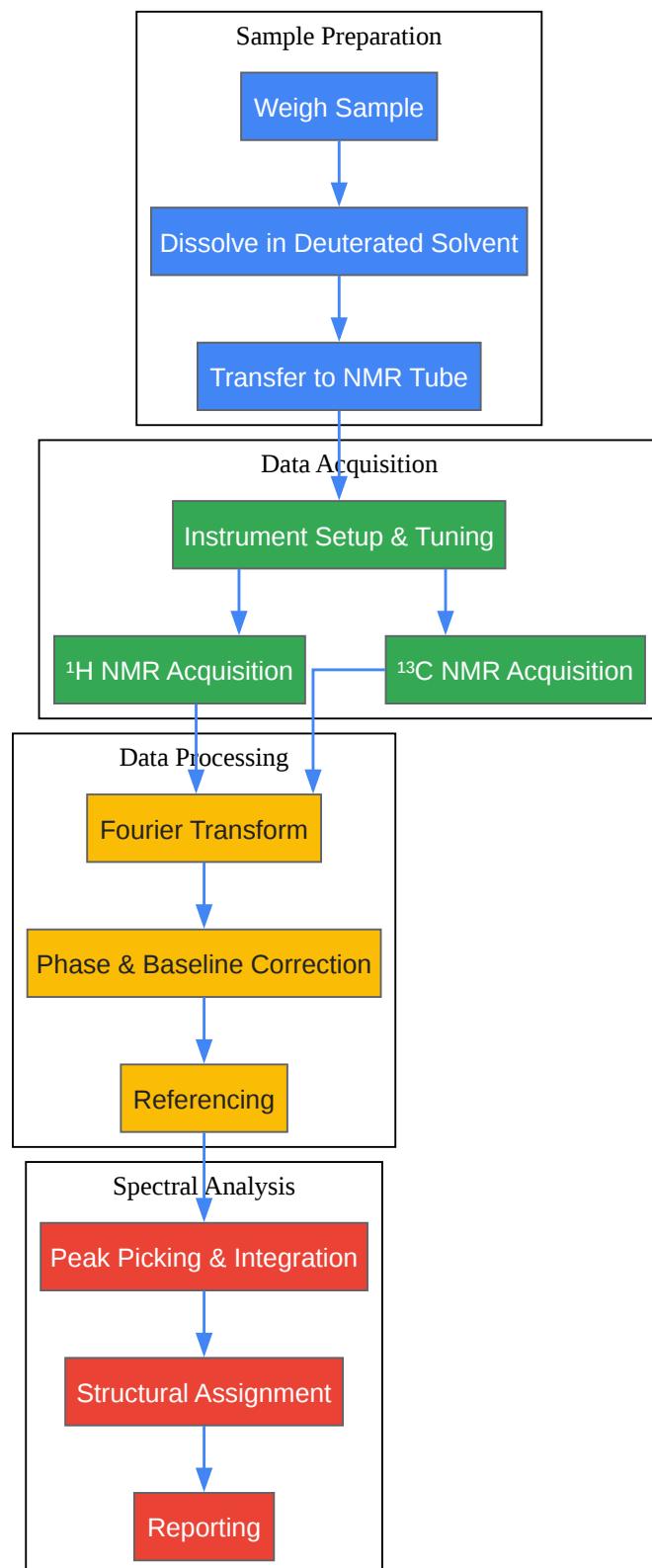
## III. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.

- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak ( $\text{CHCl}_3$  at  $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ) or TMS if used.
- Integration: Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR characterization of a chemical compound like **dibutylodecylamine**.

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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

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## References

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
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